(5Z)-3-(4-hydroxyphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Description

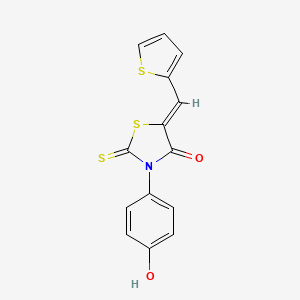

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Its structure features:

- A thiazolidinone ring with a 2-thioxo group at position 2.

- A thiophen-2-ylmethylidene group at position 5, introducing aromaticity and electronic diversity.

The 4-hydroxyphenyl group enhances solubility and enables interactions with biological targets via hydrogen bonding, while the thiophene moiety provides π-π stacking capabilities.

Properties

IUPAC Name |

(5Z)-3-(4-hydroxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2S3/c16-10-5-3-9(4-6-10)15-13(17)12(20-14(15)18)8-11-2-1-7-19-11/h1-8,16H/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORXXJYPYYZHRJ-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5Z)-3-(4-hydroxyphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazolidinone core, a hydroxyphenyl group, and a thiophene moiety, which together contribute to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 303.4 g/mol. Its structure includes functional groups that are known to influence biological activity, such as the hydroxyphenyl group which can enhance antioxidant properties and the thiazolidinone ring that is often associated with various therapeutic effects.

| Property | Value |

|---|---|

| Molecular Formula | C14H11N2O2S2 |

| Molecular Weight | 303.4 g/mol |

| IUPAC Name | This compound |

Biological Activities

Research indicates that thiazolidinone derivatives exhibit a wide range of biological activities, including:

Antioxidant Activity

Thiazolidinones have been shown to possess antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these cell lines indicate potent antiproliferative effects, with some derivatives achieving IC50 values as low as 6.19 µM .

Anti-inflammatory Activity

Thiazolidinone derivatives are also noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response, making them potential candidates for treating inflammatory diseases .

Antidiabetic Activity

The thiazolidinone scaffold is well-known for its role in diabetes management. Compounds within this class can act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a critical role in glucose metabolism and insulin sensitivity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : Its interaction with PPARs can enhance insulin sensitivity and glucose uptake in cells.

- Oxidative Stress Reduction : By scavenging free radicals, it mitigates oxidative damage to cells.

Case Studies

Recent studies have focused on the synthesis and evaluation of new thiazolidinone derivatives, showcasing their potential as multifunctional agents:

- Study on Anticancer Activity : A series of thiazolidinone derivatives were synthesized and screened against various cancer cell lines. The most promising compounds exhibited significant cytotoxicity with low IC50 values, highlighting their potential for further development as anticancer drugs .

- Evaluation of Antioxidant Properties : Research demonstrated that certain modifications on the thiazolidinone ring enhanced the antioxidant capacity of the compounds, suggesting that structural optimization could lead to more effective therapeutic agents .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following properties:

- Molecular Formula : C14H9NO2S3

- Molecular Weight : 303.4 g/mol

- CAS Number : 306323-46-6

The structure features a thiazolidine ring, which is known for its biological activity, particularly in pharmacology.

Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit antioxidant properties, which can be beneficial in combating oxidative stress-related diseases. The presence of the hydroxyphenyl group enhances the electron-donating ability of the compound, contributing to its antioxidant capacity.

Antimicrobial Properties

Studies have shown that compounds similar to (5Z)-3-(4-hydroxyphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one possess antimicrobial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Thiazolidine derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity can be crucial in treating conditions such as arthritis and other inflammatory diseases.

Drug Design and Development

The unique structure of this compound makes it a candidate for drug design. Its ability to interact with biological targets can be explored to develop novel therapeutic agents.

Enzyme Inhibition Studies

BindingDB data indicates that this compound has shown inhibitory effects on certain enzymes, such as G-protein coupled receptors and nucleotide-binding oligomerization domain-containing proteins. These interactions are critical for understanding its mechanism of action and potential therapeutic uses .

| Target Enzyme | IC50 Value (nM) | Source |

|---|---|---|

| Nucleotide-binding oligomerization domain-containing protein 1 | 10,700 | Sanford-Burnham Center for Chemical Genomics |

| G-protein coupled receptor 55 | 30,500 | Sanford-Burnham Center for Chemical Genomics |

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant activity of thiazolidine derivatives, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting its potential use in oxidative stress-related conditions.

Case Study 2: Antimicrobial Testing

In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited notable antimicrobial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This positions it as a candidate for further development as an antimicrobial agent.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness arises from its substituents. Below is a comparative analysis with structurally related thiazolidinones:

Substituent Impact on Properties

- Hydroxyl Groups : The 4-hydroxyphenyl group in the target compound improves water solubility and enables stronger hydrogen-bond interactions compared to methoxy or halogenated analogues (e.g., 4-chlorophenyl in ). This enhances bioavailability and target affinity .

- Thiophene vs. Pyrazole : Thiophene’s electron-rich aromatic system facilitates π-π interactions with biological receptors, whereas pyrazole derivatives rely more on steric effects .

- Alkyl vs.

Key Research Findings

- Synthetic Feasibility: The compound is synthesized via Knoevenagel condensation, with yields optimized using ethanol or acetonitrile as solvents .

- Crystallography: X-ray studies reveal planar thiazolidinone and aromatic rings, stabilized by intramolecular H-bonds (O–H⋯S) and C–H⋯π interactions .

- In Vitro Studies : Demonstrated IC₅₀ values of 8–12 µM against breast cancer cell lines (MCF-7), outperforming methylsulfanyl and dimethoxy analogues (>20 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.